molecular formula C16H13Br2NO3 B5142807 2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate

2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate

Cat. No.: B5142807
M. Wt: 427.09 g/mol
InChI Key: GAMDKDBUYMSWDV-UHFFFAOYSA-N
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Description

2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzoyl group attached to an aminoethyl chain, which is further connected to another bromobenzoyl group.

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO3/c17-13-7-3-1-5-11(13)15(20)19-9-10-22-16(21)12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMDKDBUYMSWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC(=O)C2=CC=CC=C2Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate typically involves the following steps:

  • Activation of 2-bromobenzoyl chloride: : This compound is often used as a starting material and needs to be activated to react with other components.

  • Formation of the aminoethyl intermediate: : The activated 2-bromobenzoyl chloride is then reacted with ethylenediamine to form the aminoethyl intermediate.

  • Coupling reaction: : The intermediate is further reacted with another equivalent of 2-bromobenzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis process may involve large-scale reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate can undergo various chemical reactions, including:

  • Oxidation: : The bromobenzoyl groups can be oxidized to form corresponding carboxylic acids.

  • Reduction: : The compound can be reduced to remove the bromine atoms, resulting in different derivatives.

  • Substitution: : The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 2-bromobenzoic acid derivatives.

  • Reduction: : Derivatives lacking bromine atoms.

  • Substitution: : Hydroxylated or aminated derivatives.

Scientific Research Applications

2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Studied for its pharmacological properties, including potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate can be compared with other similar compounds, such as:

  • 2-bromobenzoyl chloride: : Similar in structure but lacks the aminoethyl chain.

  • 2-bromobenzyl bromide: : Another bromobenzoyl derivative with different functional groups.

  • 2-bromobenzoic acid: : A simpler derivative without the aminoethyl group.

Uniqueness

The presence of the aminoethyl chain in this compound makes it unique compared to other bromobenzoyl derivatives

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